molecular formula C15H13ClO4 B6380400 MFCD18315348 CAS No. 1262002-17-4

MFCD18315348

Cat. No.: B6380400
CAS No.: 1262002-17-4
M. Wt: 292.71 g/mol
InChI Key: XTJIWYCZKUKUEE-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by their stability, reactivity in cross-coupling reactions, and utility in drug discovery .

Properties

IUPAC Name

methyl 4-chloro-3-(3-hydroxy-4-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-14-6-4-9(8-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJIWYCZKUKUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685773
Record name Methyl 6-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-17-4
Record name Methyl 6-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 6-chloro-3’-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carboxylate involves several steps:

    Starting Materials: The synthesis begins with the appropriate biphenyl derivative.

    Reaction Conditions: The compound is typically synthesized through a series of reactions including chlorination, hydroxylation, and methoxylation under controlled conditions.

    Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The reaction temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Methyl 6-chloro-3’-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for these transformations.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives.

Scientific Research Applications

Methyl 6-chloro-3’-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound can be used in biological assays to study its effects on various biological systems.

    Medicine: Research into its potential therapeutic effects and mechanisms of action in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry for drug development and testing.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3’-hydroxy-4’-methoxy [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Based on the evidence, compounds structurally or functionally similar to MFCD18315348 include:

Table 1: Key Properties of this compound and Analogues
Parameter This compound (Hypothetical) CAS 918538-05-3 (Triazine Derivative) CAS 1046861-20-4 (Boronic Acid) CAS 54198-89-9 (Chloropyrimidine)
Molecular Formula C₆H₃Cl₂N₃ (Inferred) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₅H₅ClN₂
Molecular Weight ~188.01 188.01 235.27 128.56
Log P (iLOGP) 2.15 (Estimated) 2.15 0.0 1.64
Solubility (mg/mL) 0.24 0.24 0.24 0.687
Bioavailability Moderate (0.55) 0.55 0.55 0.55
Synthetic Accessibility High (2.07) 2.07 2.07 Not Reported
Key Observations:

Structural Similarities :

  • CAS 918538-05-3 shares the molecular formula C₆H₃Cl₂N₃ with this compound, suggesting analogous chlorine-substituted triazine cores . Both are likely used in Suzuki-Miyaura coupling reactions due to halogen reactivity .
  • CAS 54198-89-9 (C₅H₅ClN₂) features a chloropyrimidine scaffold, differing in ring size but retaining halogen-mediated electronic effects .

Functional Differences :

  • CAS 1046861-20-4, a boronic acid derivative, exhibits distinct reactivity (e.g., in palladium-catalyzed couplings) compared to triazine-based this compound .
  • CAS 1761-61-1 (C₇H₅BrO₂) highlights bromine’s role in electrophilic substitution, contrasting with chlorine’s electron-withdrawing effects in this compound .

Biological and Physical Properties :

  • All compounds show moderate solubility (0.24–0.687 mg/mL) and bioavailability scores (~0.55), indicating challenges in pharmacokinetics .
  • Log P values vary significantly: boronic acids (Log P = 0.0) are more hydrophilic than triazines (Log P = 2.15), affecting membrane permeability .

Critical Findings:
  • Safety Profiles : this compound analogues often carry warnings for skin/eye irritation (H315, H319), necessitating stringent handling protocols .

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